molecular formula C10H20O B8724333 LZ2HR826BL CAS No. 470666-82-1

LZ2HR826BL

Cat. No.: B8724333
CAS No.: 470666-82-1
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-DTWKUNHWSA-N
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Description

LZ2HR826BL, also known as trans-2-tert-butylcyclohexanol, is an organic compound with the molecular formula C10H20O. It is a stereoisomer of cyclohexanol, characterized by the presence of a tert-butyl group at the second position of the cyclohexane ring and a hydroxyl group at the first position. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LZ2HR826BL can be achieved through several methods. One common approach involves the hydrogenation of 2-tert-butylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the ketone group to a hydroxyl group, yielding the desired cyclohexanol derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

LZ2HR826BL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-tert-butylcyclohexanone (oxidation), 2-tert-butylcyclohexyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

LZ2HR826BL has numerous applications in scientific research:

Mechanism of Action

The mechanism by which LZ2HR826BL exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2R)-rel-
  • Cyclohexanol, 2-(1,1-dimethylethyl)-, (1S,2S)-rel-
  • Cyclohexanol, 2-(1,1-dimethylethyl)-, cis-

Uniqueness

LZ2HR826BL is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The (1R,2R) configuration provides distinct properties compared to its stereoisomers, making it valuable for specific applications in asymmetric synthesis and chiral resolution .

Properties

CAS No.

470666-82-1

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R,2R)-2-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

DLTWBMHADAJAAZ-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CCCC[C@H]1O

Canonical SMILES

CC(C)(C)C1CCCCC1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 300 ml round bottom flask provided with a Dimroth condenser and a dropping funnel, 7.5 g (0.194 mol) of sodium hydride (62 weight % mineral oil dispersion type) and 30 ml of tetrahydrofuran were added and heated at 60° C. under a nitrogen gas flow. Then, to this solution a mixture of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 30 ml of tetrahydrofuran was added dropwise in approximately 30 minutes, and the mixed solution was stirred under reflux for 24 hours until the generation of hydrogen gas had stopped. The reacted mixed solution was cooled to 40° C., and after dropwise adding 11.1 g (0.192 mol) of propyleneoxide to the mixed solution, the solution was further stirred under reflux for 48 hours. The mixed solution was neutralized by 3N hydrochloric acid, and the organic layer was separated from the water layer. Distillation was then conducted and 9.9 g of 2-tert-butylcyclohexanol and 24.2 g of 1-(2-tert-butylcyclohexyloxy)-2-propanol (cis:trans=8:2) (bp. 112° to 113° C./5 mm Hg) were obtained in a 59% yield. Further, the cis-trans isomers of 1-(2-tert-butylcyclohexyloxy)-2-propanol were separated from each other by column chromatography using a developing solvent composed of Kieselgel 60 (trademark) of Merck Corporation and hexane:ethyl acetate =95:5.
Quantity
30 g
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reactant
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30 mL
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11.1 g
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reactant
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Synthesis routes and methods II

Procedure details

In the autoclave, the resulting 453.6 grams of the 4 mole ethoxylate of 4-nonyl, 2-tert butylphenol was mixed with 125 grams of dioxane and 3.5 grams of the above-prepared catalyst and then the vessel was purged with nitrogen. Hydrogen was charged until the pressure reached 100 psi and then the autoclave was heated to 100° C. With moderate agitation the hydrogenation process continued until no more hydrogen was taken up. This reaction took approximately 4.5 hours. The product was recovered by filtering out the catalyst under nitrogen and then vacuum stripping off the volatile solvent. A water white liquid identified as 4-nonyl, 2-tert butylcyclohexyl alcohol with 4.0 moles of EO (NTBCH-4) was produced with less than 150 ppm of free 4-nonyl, 2-tert butylcyclohexyl alcohol and at least 81% saturation of the aromatic rings.
Quantity
0 (± 1) mol
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reactant
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[Compound]
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above-prepared catalyst
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3.5 g
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catalyst
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One

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